molecular formula C6H6Cl3N B1358663 2-Chloro-5-chloromethylpyridine hydrochloride CAS No. 82674-16-6

2-Chloro-5-chloromethylpyridine hydrochloride

Cat. No.: B1358663
CAS No.: 82674-16-6
M. Wt: 198.5 g/mol
InChI Key: ZHEXGKWVNRSSLH-UHFFFAOYSA-N
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Description

2-Chloro-5-chloromethylpyridine hydrochloride is an important chemical compound widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly significant in the production of insecticides such as imidacloprid, which targets insect nicotinic acetylcholine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-chloromethylpyridine hydrochloride typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the reaction of 2-chloro-5-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the use of phosgene in the production process, which significantly reduces waste and environmental impact .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and controlled reaction conditions are crucial to achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-chloromethylpyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: It can be reduced to form 2-chloro-5-methylpyridine.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: 2-Chloro-5-methylpyridine.

Scientific Research Applications

2-Chloro-5-chloromethylpyridine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-chloromethylpyridine hydrochloride primarily involves its role as an intermediate in the synthesis of insecticides. For example, in the case of imidacloprid, the compound targets insect nicotinic acetylcholine receptors, leading to paralysis and death of the insect. This selective action on insect receptors makes it highly effective while minimizing impact on non-target species .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridine
  • 2-Chloro-5-bromomethylpyridine
  • 2-Chloro-5-fluoromethylpyridine

Uniqueness

2-Chloro-5-chloromethylpyridine hydrochloride is unique due to its specific structure that allows for selective targeting of insect nicotinic acetylcholine receptors. This specificity enhances its effectiveness as an insecticide intermediate, making it a preferred choice in the synthesis of compounds like imidacloprid .

Properties

IUPAC Name

2-chloro-5-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEXGKWVNRSSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 500 ml of CHCl3 was dissolved 47.3 g (0.33 mole) of 6-chloro-3-pyridylmethanol followed by dropwise addition of 99.3 ml of thionyl chloride with stirring at room temperature. After completion of the dropwise addition, the mixture was further stirred for 1.5 hours and, then, allowed to stand overnight. The CHCl3 was distilled off under reduced pressure, whereby crystals and oil were obtained as a residue. The residue was diluted with ether, collected by filtration and dried to give 45.2 g of 6-chloro-3-pyridylmethyl chloride hydrochloride as white crystals.
Quantity
99.3 mL
Type
reactant
Reaction Step One
Quantity
47.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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